1-Naphthoxyacetic acid

概述

描述

萘氧乙酸是一种合成植物激素,属于生长素类。它主要用于促进根系生长,促进果实坐果,并防止苹果、梨、李子、樱桃等多种果树果实早落 。该化合物在水中的溶解度中等,不被认为对环境具有持久性 .

作用机制

生化分析

Biochemical Properties

1-Naphthoxyacetic acid has been identified as a specific inhibitor of auxin influx transport . It interacts with the AUX1/LAX importer, a key component in the auxin transport system . This interaction disrupts the formation of auxin gradient from developing leaves to tips, thereby affecting various plant growth and developmental processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It plays a crucial role in lateral root formation, trichoblast polarization, and root hair elongation . It also influences cell function by modulating responses to auxin, ethylene, and cytokinins .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the AUX1/LAX importer, thereby disrupting the auxin influx . This disruption affects the intercellular auxin concentration gradient, which plays a crucial role in the regulation of auxin action . The disruption of this gradient can lead to changes in gene expression and enzyme activity .

Metabolic Pathways

This compound is involved in the auxin biosynthesis and inactivation pathway

Transport and Distribution

This compound is transported and distributed within cells and tissues via the AUX1/LAX importer . This importer plays a crucial role in the auxin polar transport system, which is responsible for the generation of the intercellular auxin concentration gradient .

Subcellular Localization

The subcellular localization of this compound is likely associated with the AUX1/LAX importer, which is located at the plasma membrane

准备方法

萘氧乙酸可以通过多种方法合成。一种常见的合成路线是将萘酚与氯乙酸在碱的存在下反应 。该反应通常需要控制条件,包括特定的温度和pH值,以获得最佳产率。工业生产方法通常涉及类似的过程,但规模更大,以适应更大的产量,并且可能包括额外的纯化步骤,以确保最终产品的纯度 .

化学反应分析

萘氧乙酸会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂 。这些反应形成的主要产物取决于所用条件和试剂。例如,萘氧乙酸的氧化会导致形成萘醌衍生物,而还原会导致形成萘醇 .

科学研究应用

相似化合物的比较

萘氧乙酸与其他合成生长素类似,如吲哚-3-乙酸和2,4-二氯苯氧乙酸 。它在特定应用和对某些果树的影响方面是独特的。虽然吲哚-3-乙酸是一种天然存在的生长素,但萘氧乙酸是合成的,并且已针对特定的农业用途进行了调整 。此外,与2,4-二氯苯氧乙酸相比,萘氧乙酸的毒性更低,更环保,使其成为某些应用的最佳选择 .

类似化合物

- 吲哚-3-乙酸

- 2,4-二氯苯氧乙酸

- 1-萘乙酸

- 2-萘乙酸

生物活性

1-Naphthoxyacetic acid (1-NOA) is a synthetic compound belonging to the class of naphthalene derivatives, recognized primarily for its role as an auxin influx inhibitor. Auxins are crucial plant hormones that regulate various growth processes, including cell elongation, differentiation, and responses to gravity and light. Understanding the biological activity of 1-NOA provides insights into its potential applications in plant biology and agriculture.

1-NOA is typically characterized as an off-white to brown crystalline powder. It is synthesized from α-naphthol and chloroacetic acid through the Williamson synthesis method, resulting in a compound with significant biological activity in plant systems .

1-NOA functions primarily as an auxin influx inhibitor , impacting the transport of auxins within plant tissues. It disrupts the normal auxin distribution necessary for various developmental processes, including root gravitropism and cell division. Studies have shown that 1-NOA can reduce the accumulation of radiolabeled auxins such as H-2,4-D and H-NAA in plant cells, indicating its role in blocking auxin efflux carriers .

Effects on Plant Growth

Research has demonstrated that treatment with 1-NOA results in several phenotypic changes in plant cells:

- Reduced Cell Division : In tobacco BY-2 cells, 1-NOA treatment led to a significant decrease in cell division frequency compared to controls .

- Enhanced Cell Elongation : Despite reduced division, treated cells exhibited increased elongation, indicating a complex interaction between auxin transport inhibition and growth regulation .

Comparative Studies

Comparative studies between 1-NOA and other auxin transport inhibitors (like 2-NOA and CHPAA) reveal distinct effects:

- Differential Impact on Auxin Accumulation : While 2-NOA was found to enhance auxin accumulation more effectively than 1-NOA, the latter significantly inhibited auxin efflux, suggesting its unique role in modulating auxin transport dynamics .

- Phenocopying Auxin Insensitivity : The agravitropic phenotype observed in auxin-insensitive mutants was replicated in seedlings treated with 1-NOA, further supporting its classification as an auxin transport inhibitor .

Study on Tobacco BY-2 Cells

A study conducted on tobacco BY-2 cells treated with varying concentrations of 1-NOA (10 µM and 50 µM) showed:

- Cellular Responses : At lower concentrations, cells showed reduced growth rates but maintained viability, while higher concentrations led to pronounced morphological changes including altered amyloplast structure .

- Auxin Transport Dynamics : The presence of 1-NOA resulted in a notable reduction in the active transport of H-labeled auxins, affirming its role as an effective blocker of auxin influx mechanisms .

Field Applications

Field studies have indicated that using 1-NOA can enhance crop management practices by:

- Regulating Plant Growth : By controlling auxin levels through inhibition, farmers can manipulate plant growth patterns to achieve desired traits such as increased root depth or altered flowering times.

- Improving Stress Resistance : Application of 1-NOA has been linked to improved stress tolerance in plants by modulating hormonal responses to environmental challenges.

Data Summary

| Parameter | Control | 10 µM 1-NOA | 50 µM 1-NOA |

|---|---|---|---|

| Cell Division Rate | High | Moderate | Low |

| Cell Elongation | Normal | Increased | Decreased |

| Auxin Accumulation | Baseline | Reduced | Significantly Reduced |

| Amyloplast Structure | Normal | Altered | Pronounced Change |

属性

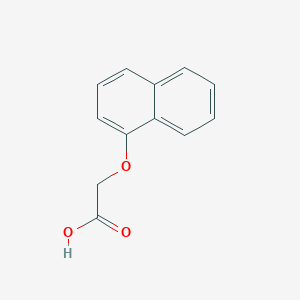

IUPAC Name |

2-naphthalen-1-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRYSOFWKRRLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183911 | |

| Record name | 1-Naphthoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2976-75-2 | |

| Record name | Naphthoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2976-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002976752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthoxyacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2976-75-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthyloxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QI2464POA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。